N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
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Overview
Description
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a benzoxazole ring and a propoxybenzamide moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable phenylboronic acid or halide.
Introduction of the Propoxy Group: The propoxy group is added through an etherification reaction, typically using a propyl halide and a base like potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring, which can exhibit fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. This can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide
Uniqueness
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This distinguishes it from similar compounds that may lack this functional group or possess different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
590396-11-5 |
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Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-4-13-29-21-11-7-18(8-12-21)24(28)26-20-9-5-19(6-10-20)25-27-22-15-16(2)14-17(3)23(22)30-25/h5-12,14-15H,4,13H2,1-3H3,(H,26,28) |
InChI Key |
IKKBMKWBUGHDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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